1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride
Overview
Description
“1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride” is a chemical compound with the CAS Number: 1820734-44-8 . Its molecular weight is 266.17 and its IUPAC name is 1-(5-(aminomethyl)pyridin-2-yl)pyrrolidin-3-ol dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O.2ClH/c11-5-8-1-2-10(12-6-8)13-4-3-9(14)7-13;;/h1-2,6,9,14H,3-5,7,11H2;2*1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.17 . The InChI code provides information about its molecular structure .Scientific Research Applications
Synthesis and Pharmacology
Synthesis of Pharmaceutical Intermediates
The compound has been utilized in the synthesis of key pharmaceutical intermediates, such as 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid. This process involves a palladium-catalyzed cyanation/reduction sequence and is significant for pharmaceutical manufacturing (Wang et al., 2006).
Production of Molecular Scaffolds for Medicinal Chemistry
It has been used in the two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines. These products derived from a three-dimensional molecular scaffold are potentially useful in medicinal chemistry for creating small molecules that adapt optimally to biological targets (Schmid, Schühle, & Austel, 2006).
Synthesis of Pyrroles
It is instrumental in the synthesis of 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles, crucial for developing compounds with potential biological activity. The cyclization reaction proceeds through a (2-pyridyl)methylimine (Klappa, Rich, & McNeill, 2002).
Monoamine Oxidase Inactivators
Derivatives of this compound, such as 4-(aminomethyl)-1-aryl-2-pyrrolidinones, have been synthesized and identified as monoamine oxidase B inactivators. This represents a new class of monoamine oxidase inactivators with potential applications in treating neurological disorders (Ding & Silverman, 1992).
Biomedical Research
- Cancer Research: Compounds like 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone synthesized from 1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride have shown inhibitory activities against ribonucleotide reductase and cytotoxicity against leukemia, highlighting their potential in cancer treatment (Liu et al., 1996).
Safety And Hazards
properties
IUPAC Name |
1-[5-(aminomethyl)pyridin-2-yl]pyrrolidin-3-ol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-5-8-1-2-10(12-6-8)13-4-3-9(14)7-13;;/h1-2,6,9,14H,3-5,7,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKNECKRVGNXEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.